molecular formula C9H11NO2 B189829 2-Methoxy-6-Methylbenzamide CAS No. 139583-90-7

2-Methoxy-6-Methylbenzamide

Cat. No. B189829
M. Wt: 165.19 g/mol
InChI Key: IRQLMNZDQZOWMP-UHFFFAOYSA-N
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Description

2-Methoxy-6-Methylbenzamide, also known as ortho-methoxymethylbenzamide, is a chemical compound that belongs to the family of benzamides. This compound has been widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Sigma-2 Receptor Ligands in Cancer Imaging

Abstract : The research on 2-Methoxy-6-Methylbenzamide has primarily focused on its derivatives as sigma-2 receptor ligands in cancer imaging, particularly for breast cancer. For instance, a radiolabeled derivative, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, showed promising results as a ligand for studying sigma-2 receptors in vitro due to its high affinity for these receptors (Xu et al., 2005). Furthermore, conformationally flexible benzamide analogs of 2-Methoxy-6-Methylbenzamide, radiolabeled with carbon-11, were synthesized and evaluated for their potential to image the proliferative status of breast tumors with positron emission tomography (PET), showing high tumor uptake and suitable tumor/background ratios for imaging purposes (Tu et al., 2005).

Radioligands for PET Imaging of Brain Receptors

Abstract : The compound has also been explored for its potential in brain imaging. Novel radioligands based on 2-Methoxy-6-Methylbenzamide have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. One such ligand showed high brain uptake and alignment with the reported distribution of mGluR1, indicating its utility for imaging brain mGluR1 (Fujinaga et al., 2012). Additionally, research on 3-iodo-6-methoxybenzamide (123I-IBZM), a derivative, has shown its potential for studying dopamine D2 receptor distribution in the basal ganglia of human subjects using SME 810 brain tomography (Costa et al., 2004).

Hydrogen Bonding Studies

Abstract : Another aspect of research focuses on the molecular structure and hydrogen bonding. The structures of 2-methoxybenzamide and its derivatives have been determined in the gas phase by electron diffraction, providing insights into intramolecular hydrogen bonding dynamics (Aarset et al., 2013). These findings have implications for understanding the molecular behavior of similar compounds in different environments.

properties

IUPAC Name

2-methoxy-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQLMNZDQZOWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-Methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DB Reitz, SM Massey - The Journal of Organic Chemistry, 1990 - ACS Publications
… (6) undergoes directed metalation at temperatures below -90 C and subsequent reaction with methyliodide to give useful yields of N,Ndimethyl-2-methoxy-6-methylbenzamide (7). In fact…
Number of citations: 51 pubs.acs.org
LE Fisher, JM Muchowski, RD Clark - The Journal of Organic …, 1992 - ACS Publications
… JV-Propenyl-2-methoxy-6-methylbenzamide (10). A solution of 800 mg (4.2 mmol) of N-propenyl-o-methoxybenzamide (9) in 20 mL of THF was cooled to -70 C. To this was added 7.1 …
Number of citations: 74 pubs.acs.org
U Azzena, G Melloni, L Pisano - Tetrahedron letters, 1993 - Elsevier
2-Dimethoxy-3-methoxymethoxybenzene, 1 , was used as the starting material for the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes, via regioselective …
Number of citations: 19 www.sciencedirect.com
M Watanabe, M Sahara, M Kubo… - The Journal of …, 1984 - ACS Publications
… 7V,7V-Diethyl-2-methoxy-6-methylbenzamide (7a). With use of the apparatus and operation described previously,16 a stirred solution of 6a (1.04 g, 5 mmol) and TMEDA (1.36 mL, 9 …
Number of citations: 71 pubs.acs.org
AG Schultz - Accounts of Chemical Research, 1990 - ACS Publications
… arguments have providedhypothetical structures for the enolates prepared byBirch reduction of 8a as well as 18b derived from the corresponding 2-methoxy-6-methylbenzamide. There …
Number of citations: 111 pubs.acs.org
N Tahara, T Fukuda, M Iwao - Tetrahedron letters, 2004 - Elsevier
… and Snieckus have synthesized the 3,4-dihydroisocoumarin natural products, (±)-hydrangenol and (±)-phyllodulcin, via lateral lithiation of N,N-dimethyl-2-methoxy-6-methylbenzamide. …
Number of citations: 23 www.sciencedirect.com
U Azzena, G Melloni, L Pisano - Journal of the Chemical Society …, 1995 - pubs.rsc.org
Acetals of 2,3-dimethoxyphenol were used as the starting materials for the transformation of 1,2,3-trioxygenated benzenes into various 1-oxygenated-2,3-dicarbon-substituted benzenes…
Number of citations: 13 pubs.rsc.org
AG Schultz, JP Dittami, FP Lavieri… - The Journal of …, 1984 - ACS Publications
… JV,JV-Diethyl-2-methoxy-6-methylbenzamide (9b). With use of the lithiation procedure of Beak and co-workers,15 a solution of MiV-diethyl-o-anisamide (9a) (535 mg, 2.6 mmol)in dry …
Number of citations: 53 pubs.acs.org
SD Broady, JE Rexhausen, EJ Thomas - Journal of the Chemical …, 1999 - pubs.rsc.org
A stereoselective synthesis of the anti-ulcer compound AI-77-B 1 is described. The 4-formylazetidinone 6 was converted into the 4-(Z)-alkene 23 using a phosphonate condensation, …
Number of citations: 56 pubs.rsc.org
P Xiao, Z Tang, K Wang, H Chen, Q Guo… - The Journal of …, 2018 - ACS Publications
A sequential one-pot process for chemoselectively reducing sterically demanding N,N-diisopropylamides to aldehydes has been developed. In this reaction, amides are activated with …
Number of citations: 27 pubs.acs.org

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